Precursor for Bioactive Chalcones: Enables Synthesis of Compounds with Defined α-Amylase Inhibition Potency
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a critical intermediate for synthesizing thiazole-chalcone hybrids [1]. In a study where it served as the precursor for a series of 3-(arylidene)-1-(2-phenylthiazol-4-yl)prop-2-en-1-ones, the resulting compounds demonstrated quantifiable α-amylase inhibitory activity. While the specific activity of the parent ketone is not reported, its derivatives exhibited IC50 values as low as 54.09 ± 0.11 µM, providing a clear benchmark for the utility of this scaffold [1]. This contrasts with the lack of defined α-amylase inhibition data for other simple thiazole isomers like 2-phenylthiazole or 4-phenylthiazole, highlighting the value of this specific substitution pattern for generating bioactive leads.
| Evidence Dimension | α-Amylase Inhibitory Activity (of derived chalcones) |
|---|---|
| Target Compound Data | Derivative 4e (synthesized from target compound) IC50 = 54.09 ± 0.11 µM |
| Comparator Or Baseline | Baseline for other thiazole isomers in α-amylase inhibition: not reported |
| Quantified Difference | Establishes a quantifiable benchmark for this scaffold class |
| Conditions | In vitro α-amylase inhibition assay |
Why This Matters
This quantifies the potential of this specific building block for generating bioactive molecules, justifying its procurement over other, less-defined thiazole analogs.
- [1] Iqbal, H., Akhtar, T., Haroon, M., Aktas, A., Tahir, E., & Ehsan, M. (2023). Synthesis of Thiazole-Chalcone Hybrid Molecules: Antioxidant, Alpha(a)-Amylase Inhibition and Docking Studies. Chemistry & Biodiversity, 20(5), e202201134. https://doi.org/10.1002/cbdv.202201134 View Source
